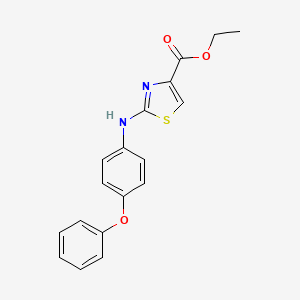
2-((4-苯氧基苯基)氨基)噻唑-4-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both phenoxyphenyl and thiazole moieties contributes to its diverse range of applications in medicinal chemistry.
科学研究应用
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
作用机制
Target of Action
Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate, also known as ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate, is a compound that has been synthesized and studied for its potential therapeutic roles . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
The compound interacts with its target enzyme through protein-ligand interactions . It binds to the enzyme, potentially inhibiting its function . This interaction can lead to the disruption of peptidoglycan synthesis, thereby affecting the integrity of the bacterial cell wall .
Biochemical Pathways
The compound’s action primarily affects the peptidoglycan biosynthesis pathway . By inhibiting the function of UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the formation of peptidoglycan, a key structural component of bacterial cell walls . This disruption can lead to cell wall weakness and potentially cell death, providing a mechanism for the compound’s antibacterial activity .
Result of Action
The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria . For instance, it has demonstrated inhibitory potential against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa . Additionally, it has exhibited antifungal potential against Candida glabrata and Candida albicans .
生化分析
Biochemical Properties
2-aminothiazole-based compounds have been reported to exhibit several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects
Cellular Effects
Similar 2-aminothiazole-based compounds have shown significant antibacterial potential towards gram-positive and gram-negative bacteria
Molecular Mechanism
It has been suggested that 2-aminothiazole-based compounds could act as antagonists against the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme is involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall . By inhibiting this enzyme, the integrity of the bacterial cell can be disrupted, leading to cell death .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with 4-phenoxyaniline in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, with the addition of a few drops of glacial acetic acid to facilitate the reaction. The mixture is then refluxed for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenyl ring.
相似化合物的比较
- Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate
- Ethyl 2-((4-methylphenyl)amino)thiazole-4-carboxylate
- Ethyl 2-((4-fluorophenyl)amino)thiazole-4-carboxylate
Comparison: Ethyl 2-((4-phenoxyphenyl)amino)thiazole-4-carboxylate is unique due to the presence of the phenoxy group, which can enhance its biological activity and binding affinity compared to other similar compounds. The phenoxy group provides additional sites for hydrogen bonding and hydrophobic interactions, potentially increasing the compound’s efficacy .
属性
IUPAC Name |
ethyl 2-(4-phenoxyanilino)-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-2-22-17(21)16-12-24-18(20-16)19-13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLINKVVPFQVIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
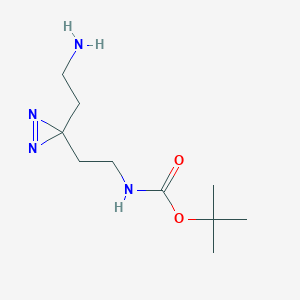
![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)

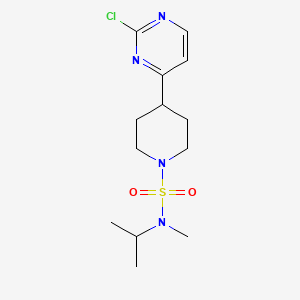
![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)
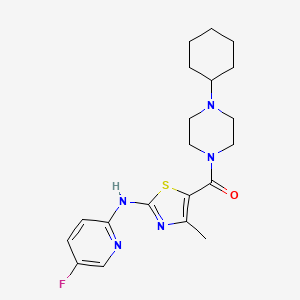
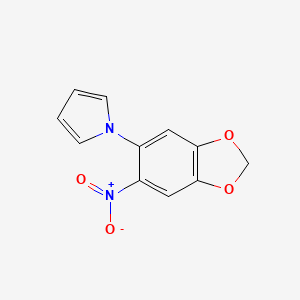
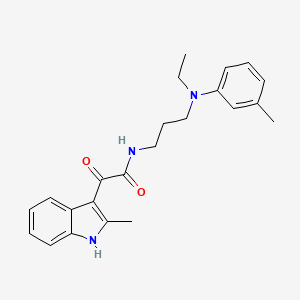
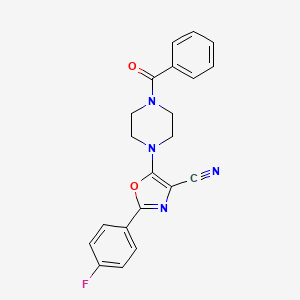
![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)
![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)
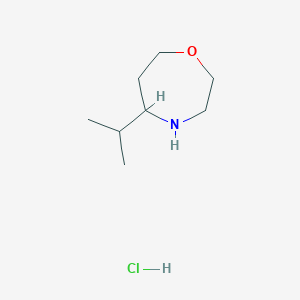
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)
